molecular formula C11H14BrFO B1491896 1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene CAS No. 2097978-25-9

1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene

Cat. No. B1491896
CAS RN: 2097978-25-9
M. Wt: 261.13 g/mol
InChI Key: RYPPANZKVMSRFQ-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene, referred to as 1-Bromo-2-fluorobutan-2-yl-4-methoxybenzene or BFBOM, is an organic compound that has been studied for its various applications in scientific research. It is used in organic synthesis and as a reagent in a variety of applications, including in the synthesis of organic compounds and in the preparation of pharmaceuticals. BFBOM is also used as a catalyst in the synthesis of certain organic compounds. This compound has been studied for its potential therapeutic applications, including in the treatment of cancer and other diseases.

Scientific Research Applications

Molecular Structure and Crystal Engineering

Studies on related compounds, such as (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one, have detailed the molecular structure and intermolecular interactions, such as hydrogen bonding and dihedral angles, which play crucial roles in crystal engineering and design of materials with desired physical properties (H. Fun et al., 2011).

Organic Synthesis and Material Chemistry

Research on derivatives and structurally similar compounds has led to the development of new synthetic routes and materials. For instance, the preparation and properties of sterically protected diphosphene and fluorenylidenephosphine bearing the 2, 6-di-tert-butyl-4-methoxyphenyl group were explored, highlighting the impact of substituents on the electronic properties of the molecules and their potential applications in material science (Kozo Toyota et al., 2003).

Electrolyte Additives for Lithium-ion Batteries

A novel application of a related compound, 4-bromo-2-fluoromethoxybenzene (BFMB), as a bi-functional electrolyte additive for lithium-ion batteries, was studied. It was shown that BFMB could electrochemically polymerize to form a protective film on the battery's electrodes, enhancing both the safety and performance of lithium-ion batteries (Zhang Qian-y, 2014).

Synthetic Organic Chemistry

Research into synthetic methodologies using related compounds has provided valuable insights into the synthesis of complex molecules. For instance, selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives has been investigated, showcasing the utility of such compounds in organic synthesis and the development of new synthetic strategies (A. Esteves et al., 2007).

Fluorinated Compounds in Organic Chemistry

The synthesis and nucleophilic reactions of fluorinated butenolides, exploring their utility as analogues of tetronic acid, demonstrate the compound's role in the development of new reagents and strategies for organic synthesis. Such research underscores the versatility of fluorinated compounds in chemistry (O. Paleta et al., 2000).

properties

IUPAC Name

1-(1-bromo-2-fluorobutan-2-yl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c1-3-11(13,8-12)9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPPANZKVMSRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)(C1=CC=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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